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Introduction T cell immunoglobulin and ITIM domain (TIGIT) is an immune checkpoint receptor

expressed on T cells and Natural Killer (NK) cells that plays a crucial role in negative regulation

of immune responses.[1][2][3] TIGIT competes with the co-stimulatory receptor CD226 to bind

ligands such as CD155 (PVR) and CD112, which are often expressed on antigen-presenting

cells (APCs) and tumor cells.[1][2][4] This interaction leads to the suppression of T cell and NK

cell activity, contributing to tumor immune evasion.[1][5] Consequently, blocking the TIGIT

pathway with monoclonal antibodies is a promising strategy in cancer immunotherapy, aiming

to restore and enhance anti-tumor immune responses.[5][6][7]

This application note provides a detailed protocol for a robust, cell-based reporter gene assay

designed to screen and characterize therapeutic antibodies that block the TIGIT-CD155

interaction. The assay overcomes the limitations of traditional methods that rely on primary

cells, which often suffer from high variability.[1][6]

Assay Principle The TIGIT blockade bioassay utilizes a co-culture system of two engineered

cell lines:

TIGIT Effector Cells: Jurkat T cells that stably express human TIGIT and a luciferase reporter

gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element.

[1][6]
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CD155 Target Cells: CHO-K1 cells that stably express human CD155 and an engineered

cell-surface T-cell receptor (TCR) activator.[4][8]

When co-cultured, the TCR activator on the Target Cells engages the TCR on the Effector

Cells, leading to NFAT pathway activation and luciferase expression. Simultaneously, the

CD155-TIGIT interaction delivers an inhibitory signal, suppressing this activation and reducing

the luminescent output. A potent anti-TIGIT blocking antibody will disrupt the CD155-TIGIT

interaction, thereby relieving the inhibition and restoring a strong luminescent signal. The

intensity of the signal is directly proportional to the blocking activity of the antibody.[1][4][6]
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Caption: TIGIT signaling pathway and the mechanism of antibody-mediated blockade.
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Reagent Supplier
Catalog No.
(Example)

Storage

TIGIT Effector Cells

(Jurkat/NFAT-luc)
(e.g., Promega) J2201

Liquid Nitrogen Vapor

Phase

CD155 aAPC/CHO-

K1 Target Cells
(e.g., Promega) J2201

Liquid Nitrogen Vapor

Phase

RPMI 1640 Medium (e.g., Gibco) 11875093 4°C

Fetal Bovine Serum

(FBS)
(e.g., Gibco) 26140079 -20°C

Penicillin-

Streptomycin
(e.g., Gibco) 15140122 -20°C

Assay Buffer (e.g.,

RPMI + 1% FBS)
N/A N/A 4°C

Control Anti-TIGIT

Antibody
(e.g., BioLegend) 372704

4°C or -20°C per

manufacturer's

instructions

Isotype Control

Antibody
(e.g., BioLegend) 400124

4°C or -20°C per

manufacturer's

instructions

Luciferase Assay

Reagent
(e.g., Promega) E6110 -20°C

96-well solid white,

flat-bottom assay

plates

(e.g., Corning) 3917 Room Temperature

Protocol 1: Cell Culture and Handling
Cell Thawing: Thaw vials of TIGIT Effector and CD155 Target cells rapidly in a 37°C water

bath. Decontaminate the vials before transferring contents to sterile tubes containing pre-

warmed culture medium (RPMI 1640 + 10% FBS + 1% Pen-Strep).
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Cell Culture: Culture cells at 37°C in a 5% CO₂ incubator. Maintain TIGIT Effector cells at a

density between 1x10⁵ and 1x10⁶ cells/mL and CD155 Target cells between 2x10⁵ and

2x10⁶ cells/mL.

Cell Banking: Propagate cells to create frozen cell banks before extensive use in assays to

ensure consistency.[9]

Protocol 2: TIGIT Blockade Bioassay Procedure
This protocol is optimized for a 96-well plate format.
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TIGIT Blockade Bioassay Workflow

Day 1: Assay Setup

Day 2: Treatment & Incubation

Day 2: Data Acquisition

1. Harvest & Resuspend
TIGIT Effector Cells in
Cell Recovery Medium

2. Plate Effector Cells
(e.g., 10,000 cells/well)

in a 96-well plate

3. Incubate Overnight
(37°C, 5% CO₂)

4. Prepare Serial Dilutions
of Test & Control Antibodies

5. Add Antibodies
to appropriate wells

7. Add Target Cells
(e.g., 20,000 cells/well) to initiate co-culture

6. Thaw & Resuspend
CD155 Target Cells

in Assay Buffer

8. Incubate for 6 Hours
(37°C, 5% CO₂)

9. Equilibrate Plate & Reagent
to Room Temperature

10. Add Luciferase
Assay Reagent to each well

11. Incubate for 10-20 min
(in the dark)

12. Read Luminescence (RLU)
on a plate reader
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Caption: A step-by-step workflow for the TIGIT blockade bioassay.
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Day 1: Plating Effector Cells

Prepare TIGIT Effector Cells by resuspending them in cell recovery medium.

Add 10,000 effector cells in 80 µL of medium to the inner 60 wells of a 96-well white, flat-

bottom assay plate.

Add 100 µL of sterile water or PBS to the outer wells to prevent evaporation.

Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[8]

Day 2: Antibody Treatment and Co-culture

Prepare 10-point serial dilutions of the anti-TIGIT control antibody and test antibodies in

assay buffer. Include an isotype control and a "no antibody" control.

Thaw one vial of CD155 Target Cells and resuspend them in assay buffer at the desired

concentration (e.g., 1x10⁶ cells/mL).

Add 20 µL of the antibody dilutions to the wells containing the effector cells.

Add 20 µL of the CD155 Target Cell suspension to the wells. The final volume should be 120

µL.

Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

Day 2: Luminescence Reading

Remove the plate from the incubator and allow it to equilibrate to room temperature for 15

minutes.

Prepare the luciferase assay reagent according to the manufacturer's instructions.

Add 100 µL of the luciferase reagent to each well.

Incubate for 10-20 minutes at room temperature, protected from light.

Read the luminescence using a microplate reader.
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Data Analysis and Interpretation
The goal of data analysis is to determine the potency of the test antibodies, typically expressed

as an EC₅₀ value (the concentration of antibody that produces 50% of the maximal response).
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Data Analysis and Hit Identification Logic

1. Subtract Background
(Average RLU from 'cells-only' or 'no-Ab' wells)

2. Calculate Fold Induction
(Signal / Background)

3. Plot Fold Induction vs.
Log[Antibody Concentration]

4. Fit Data using Non-linear Regression
(Four-parameter logistic curve)

5. Calculate EC₅₀, Top, and Bottom
plateaus from the curve fit

Is EC₅₀ < Pre-defined Threshold?
(e.g., < 10 nM)

Identify as 'Hit' Candidate

Yes

Identify as 'Non-Hit'

No

Input
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Caption: Logical workflow for processing raw data to identify hit candidates.
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Background Subtraction: Subtract the average luminescence from wells with no antibody or

isotype control from all other wells.[3]

Normalization (Fold Induction): To compare across plates, data can be normalized. Calculate

fold induction by dividing the signal of each well by the average signal of the "no antibody"

control wells.

Dose-Response Curves: Plot the Fold Induction (Y-axis) against the logarithm of the

antibody concentration (X-axis).

EC₅₀ Calculation: Use a non-linear regression model, such as a four-parameter variable

slope equation, to fit the dose-response curve and calculate the EC₅₀ value using software

like GraphPad Prism.[9]

Data Presentation
Quantitative results from an antibody screening campaign should be summarized in a clear,

tabular format for easy comparison of candidate potency and efficacy.

Table 1: Example Screening Data for Anti-TIGIT Antibody Candidates

Antibody ID EC₅₀ (nM)
Max Fold
Induction

R² of Curve Fit Hill Slope

Ab-001 0.85 12.5 0.995 1.1

Ab-002 1.22 11.9 0.991 1.0

Ab-003 25.6 8.2 0.988 1.3

Ab-004 > 100 2.1 N/A N/A

Control Ab 0.91 12.8 0.998 1.2

Isotype Ctrl > 1000 1.1 N/A N/A

Interpretation of Table 1:
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Ab-001 and Ab-002 show high potency (sub-nanomolar to low nanomolar EC₅₀) and high

efficacy (Max Fold Induction >11), comparable to the Control Antibody. These would be

considered strong "hit" candidates.

Ab-003 shows significantly lower potency, suggesting weaker blocking activity.

Ab-004 and the Isotype Control show minimal to no blocking activity.

Conclusion The described TIGIT blockade bioassay provides a specific, reliable, and high-

throughput compatible method for screening and characterizing anti-TIGIT therapeutic

antibodies.[1][6] Its robust performance and standardized protocol make it an invaluable tool for

potency testing, stability studies, and lot release in the development of novel cancer

immunotherapies.[1][8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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